3-Vinylpyridin-2-amine
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Overview
Description
3-Vinylpyridin-2-amine is an organic compound that belongs to the class of pyridines It features a vinyl group attached to the second position of the pyridine ring and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylpyridin-2-amine typically involves the following steps:
Starting Material: The process begins with 2-aminopyridine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) and may require a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Vinylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products:
Oxidation: Products include 3-vinylpyridine-2-carboxylic acid.
Reduction: Products include 3-ethylpyridin-2-amine.
Substitution: Various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
3-Vinylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers and materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Vinylpyridin-2-amine involves its interaction with various molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can form hydrogen bonds or ionic interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
3-Vinylpyridine: Lacks the amino group, limiting its ability to form hydrogen bonds or ionic interactions.
2-Vinylpyridine: The vinyl group is attached to the second position, altering its reactivity compared to 3-Vinylpyridin-2-amine.
Uniqueness: this compound is unique due to the presence of both the vinyl and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-ethenylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAHJNALCSSUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663861 |
Source
|
Record name | 3-Ethenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102000-72-6 |
Source
|
Record name | 3-Ethenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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